molecular formula C24H20Cl2N2OS B2432443 4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532972-27-3

4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2432443
CAS No.: 532972-27-3
M. Wt: 455.4
InChI Key: URXSQQVPKSCSFX-UHFFFAOYSA-N
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Description

4-Chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic benzamide derivative designed for pharmacological and biochemical research. This compound features a complex structure incorporating chlorophenyl, indole, and ethylsulfanyl moieties, which are associated with a range of potential biological activities. Similar benzamide and indole-containing compounds are frequently investigated for their interactions with the central nervous system. For instance, substituted benzamide derivatives have been described in patent literature for potential use in research related to neurological and metabolic disorders, such as Alzheimer's disease, schizophrenia, Parkinson's disease, migraines, and obesity . The specific structural motifs present in this compound, including the benzamide core and the indole ring, are considered privileged structures in medicinal chemistry, often serving as key scaffolds for developing ligands that target various receptors and enzymes . The presence of the sulfanyl (thioether) linkage may influence the compound's metabolic pathway and interaction with enzymatic systems, akin to how the metabolism of other benzamide drugs like indapamide is studied in relation to cytochrome P450 enzymes . Researchers may utilize this compound as a chemical reference standard, a building block for the synthesis of more complex molecules, or as a candidate for in vitro screening assays to explore its mechanism of action and binding affinity for specific protein targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2OS/c25-19-9-5-17(6-10-19)16-30-23-15-28(22-4-2-1-3-21(22)23)14-13-27-24(29)18-7-11-20(26)12-8-18/h1-12,15H,13-14,16H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXSQQVPKSCSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is unique due to its specific structural features, such as the indole moiety and the sulfanyl bridge, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable molecule for various research and industrial applications.

Biological Activity

4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A 4-chloro substituent.
  • An indole moiety linked through an ethyl chain.
  • A sulfanyl group attached to a 4-chlorophenyl methyl group.

This structural arrangement suggests potential interactions with various biological targets, particularly in oncology and enzymatic pathways.

Anticancer Properties

Recent studies have explored the efficacy of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly in non-small cell lung cancer (NSCLC) models.

Key Findings:

  • Inhibition of c-MET Kinase: The compound showed a notable inhibitory effect on the c-MET kinase, which is often overexpressed in NSCLC. In a study, it was reported that several derivatives exhibited over 50% inhibition at concentrations of 20 μM .
  • Induction of Apoptosis: The compound has been linked to the induction of apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been studied extensively.

Enzyme Activity:

  • Acetylcholinesterase (AChE) Inhibition: The compound exhibited strong inhibitory activity against AChE, which is crucial for neurotransmission regulation. This property suggests potential applications in treating neurodegenerative diseases .
  • Urease Inhibition: Strong inhibitory effects against urease were noted, indicating possible applications in managing urinary tract infections and related conditions .

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Study on NSCLC Cells:
    • Objective: Evaluate the anticancer efficacy.
    • Results: Significant reduction in cell viability was observed at varying concentrations, with an IC50 value noted around 8.1 μM for c-MET inhibition .
  • Enzyme Inhibition Study:
    • Objective: Assess AChE and urease inhibition.
    • Results: The compound showed IC50 values indicating strong inhibition, particularly against urease, which could be beneficial for therapeutic applications in infection control .

Table 1: Biological Activity Summary

Biological ActivityTarget/EffectIC50 Value (μM)
c-MET Kinase InhibitionNSCLC Cells8.1
AChE InhibitionNeurotransmission Regulation<10
Urease InhibitionUrinary Tract Infection<5

Table 2: Structure-Activity Relationship (SAR)

Compound VariantStructural ModificationObserved Activity
Parent CompoundNoneBaseline Activity
Variant with Additional ChlorineIncreased potency against c-METHigher inhibition
Variant with Sulfanyl GroupImproved enzyme inhibitionSignificant activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-[2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step protocols involving:

Indole functionalization : Introducing the sulfanyl group at the 3-position of indole using thiol-alkylation reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Amide coupling : Reaction of the intermediate with 4-chlorobenzoyl chloride using coupling agents like HATU or EDCI in DMF or DCM, monitored by TLC or HPLC for completion .

Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .

  • Optimization : Reaction yields are maximized by controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1.2:1 excess of benzoyl chloride). Microwave-assisted synthesis may reduce reaction times .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Core Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., indole C3 substitution) and amide bond formation. Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the ethyl linker shows triplet signals near δ 3.5–4.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 484.05) and detects impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98% for biological assays) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides absolute configuration and bond-length validation. For example, the sulfanyl group’s C–S bond length (1.81 Å) confirms covalent bonding .
  • Challenges : Crystallization may require vapor diffusion with dichloromethane/hexane. Twinning or disorder in the indole moiety necessitates iterative refinement cycles .

Q. What strategies are effective in analyzing contradictory bioactivity data across studies?

  • Case Example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
  • Resolution :

Orthogonal assays : Compare fluorescence polarization (FP) and radiometric assays to exclude false positives .

Proteomic profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects .

Molecular dynamics (MD) : Simulate ligand-receptor binding to validate pharmacophore models .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Key Modifications :

  • Sulfanyl group replacement : Substituting –S– with –SO2_2– enhances metabolic stability but may reduce cell permeability .
  • Chlorophenyl optimization : Introducing electron-withdrawing groups (e.g., –CF3_3) at the para-position increases receptor affinity, as seen in PPARδ antagonists .
    • Validation : Free-energy perturbation (FEP) calculations predict binding energy changes (±0.5 kcal/mol accuracy) for proposed analogs .

Q. What mechanistic assays are recommended to study this compound’s interaction with biological targets?

  • In vitro :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}, koff_{off}) to purified receptors .
  • Calcium flux assays : Measure intracellular Ca2+^{2+} mobilization in HEK293 cells expressing GPCRs .
    • In silico : Docking with AutoDock Vina or Schrödinger Suite identifies key residues (e.g., hydrogen bonding with Arg183 in oxytocin receptors) .

Methodological and Technical Considerations

Q. How can researchers validate the stability of this compound under physiological conditions?

  • Protocol :

pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation by LC-MS .

Plasma stability : Incubate with human plasma (37°C, 1h); precipitate proteins with acetonitrile and quantify parent compound .

  • Outcome : Sulfanyl groups may oxidize to sulfoxides in acidic conditions, requiring formulation with antioxidants (e.g., BHT) .

Q. What analytical approaches address batch-to-batch variability in synthesis?

  • Quality Control :

  • NMR fingerprinting : Compare batch spectra to a reference standard .
  • X-ray powder diffraction (XRPD) : Detect polymorphic variations affecting solubility .
    • Mitigation : Statistical design of experiments (DoE) optimizes critical parameters (e.g., reaction time, catalyst loading) .

Key Citations

  • Structural refinement and crystallography:
  • Synthetic optimization and SAR:
  • Bioactivity and mechanistic assays:

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